1-(4-Octylphenyl)pyrazolidin-3-one
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Overview
Description
1-(4-Octylphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C17H27NO. It belongs to the class of pyrazolidinones, which are known for their diverse pharmacological properties. This compound is characterized by the presence of an octyl group attached to the phenyl ring, which is further connected to a pyrazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Octylphenyl)pyrazolidin-3-one can be synthesized through various methods. One common approach involves the reaction of 4-octylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under basic conditions. The reaction typically proceeds through a cyclization process to form the pyrazolidinone ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent-free methods, such as ball milling, have also been explored to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Octylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can convert the pyrazolidinone ring to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of functionalized pyrazoles and other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 1-(4-Octylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)pyrazolidin-3-one: Similar in structure but with a chlorine substituent instead of an octyl group.
1-(4-Methylphenyl)pyrazolidin-3-one: Contains a methyl group on the phenyl ring.
1-(4-Bromophenyl)pyrazolidin-3-one: Features a bromine atom on the phenyl ring.
Uniqueness
1-(4-Octylphenyl)pyrazolidin-3-one is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
69064-82-0 |
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Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(4-octylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)19-14-13-17(20)18-19/h9-12H,2-8,13-14H2,1H3,(H,18,20) |
InChI Key |
JSBIAFNENMBRLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N2CCC(=O)N2 |
Origin of Product |
United States |
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